molecular formula C20H25F3N8 B2587558 2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 2380083-51-0

2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B2587558
CAS No.: 2380083-51-0
M. Wt: 434.471
InChI Key: ZCHMLQNDKZGXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple fused rings, including triazole, pyridazine, diazepane, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic pathways . The trifluoromethyl group enhances its binding affinity and specificity towards the target enzymes .

Properties

IUPAC Name

6-[4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N8/c1-28-16(14-5-2-3-6-15(14)26-28)13-29-9-4-10-30(12-11-29)18-8-7-17-24-25-19(20(21,22)23)31(17)27-18/h7-8H,2-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHMLQNDKZGXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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